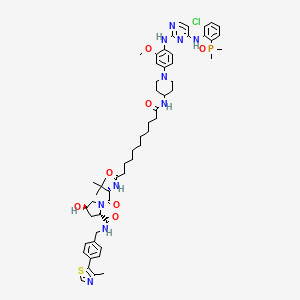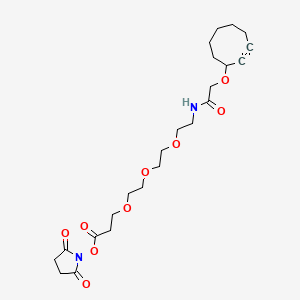
Cyclooctyne-O-amido-PEG3-NHS ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclooctyne-O-amido-PEG3-NHS ester is a valuable compound widely used in the biomedical industry for bioconjugation purposes. It acts as a versatile crosslinker for labeling and modification of biomolecules, such as proteins and antibodies. With its NHS ester functionality, it enables efficient and stable conjugation to primary amines. This compound finds applications in drug delivery systems, diagnostics, and targeted therapeutics, contributing to advancements in treating various diseases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclooctyne-O-amido-PEG3-NHS ester involves multiple steps. The process typically starts with the preparation of cyclooctyne, which is then reacted with a PEG3 linker. The final step involves the introduction of the NHS ester group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions. The specific details of the synthetic routes and reaction conditions can vary depending on the desired purity and yield of the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of reaction conditions. Quality control measures are implemented to ensure the consistency and reliability of the final product .
化学反応の分析
Types of Reactions
Cyclooctyne-O-amido-PEG3-NHS ester primarily undergoes substitution reactions due to the presence of the NHS ester group. This group reacts with primary amines to form stable amide bonds. Additionally, the cyclooctyne moiety can participate in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which are widely used in bioconjugation .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include primary amines, azides, and various organic solvents. The reactions are typically carried out under mild conditions, often at room temperature, to preserve the integrity of the biomolecules being modified .
Major Products Formed
The major products formed from the reactions of this compound include amide-linked conjugates and triazole-linked conjugates. These products are used in various applications, including drug delivery and diagnostics .
科学的研究の応用
Cyclooctyne-O-amido-PEG3-NHS ester has a wide range of scientific research applications:
Chemistry: Used in click chemistry for the efficient and selective conjugation of biomolecules.
Biology: Employed in the labeling and tracking of proteins and nucleic acids in live cells and animals.
Medicine: Utilized in the development of targeted therapeutics and drug delivery systems.
Industry: Applied in the production of diagnostic tools and bioconjugates for various industrial applications .
作用機序
The mechanism of action of Cyclooctyne-O-amido-PEG3-NHS ester involves its NHS ester group reacting with primary amines to form stable amide bonds. This reaction is highly efficient and specific, making it ideal for bioconjugation. The cyclooctyne moiety enables strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which occur without the need for copper catalysts, thus avoiding potential biotoxicity .
類似化合物との比較
Cyclooctyne-O-amido-PEG3-NHS ester is unique due to its combination of cyclooctyne and NHS ester functionalities, which provide both efficient conjugation and bioorthogonal reactivity. Similar compounds include:
Cyclooctyne-O-NHS ester: Another cleavable linker used in antibody-drug conjugates.
Dibenzocyclooctyne (DBCO): Known for its high reaction activity in SPAAC reactions.
Aza-dibenzocyclooctyne (DIBAC): Used in bioorthogonal chemistry for efficient labeling and tracking of biomolecules .
This compound stands out due to its versatility and efficiency in bioconjugation applications, making it a valuable tool in various scientific and industrial fields.
特性
分子式 |
C23H34N2O9 |
|---|---|
分子量 |
482.5 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[(2-cyclooct-2-yn-1-yloxyacetyl)amino]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C23H34N2O9/c26-20(18-33-19-6-4-2-1-3-5-7-19)24-11-13-31-15-17-32-16-14-30-12-10-23(29)34-25-21(27)8-9-22(25)28/h19H,1-4,6,8-18H2,(H,24,26) |
InChIキー |
KIKCWYVUHYCRPW-UHFFFAOYSA-N |
正規SMILES |
C1CCC#CC(CC1)OCC(=O)NCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



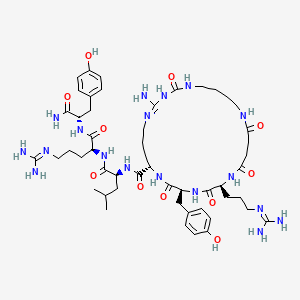
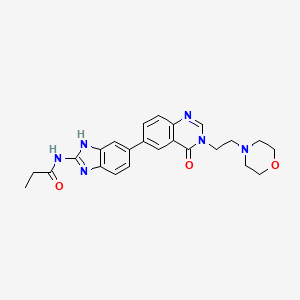
![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-4-[(4-iodophenyl)methoxyimino]-3-methyl-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B12419253.png)
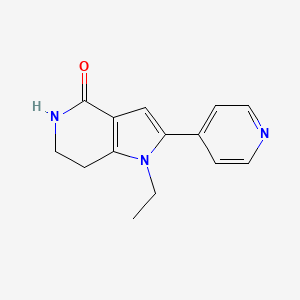

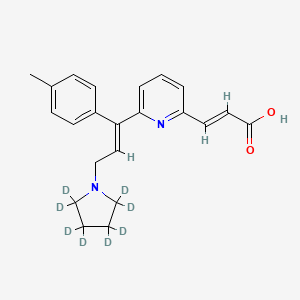
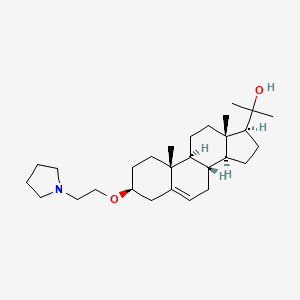
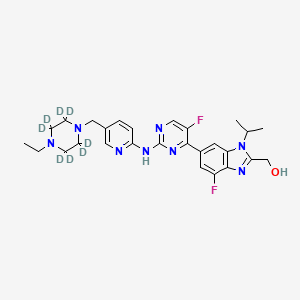


![(4aS,6aS,6bR,10E,12aR)-10-[(E)-3-(4-bromophenyl)prop-2-enoyl]oxyimino-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12419302.png)

